molecular formula C9H4ClNS B109785 5-Chloro-1-benzothiophene-3-carbonitrile CAS No. 16296-79-0

5-Chloro-1-benzothiophene-3-carbonitrile

Cat. No. B109785
CAS RN: 16296-79-0
M. Wt: 193.65 g/mol
InChI Key: SXWOPXJSURXXCM-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-3-carbonitrile is a chemical compound with the molecular formula C9H4ClNS . It is also known by other names such as 5-chlorobenzo b thiophene-3-carbonitrile, 5-chlorothionaphthene-3-carbonitrile, and 5-chloranyl-1-benzothiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-benzothiophene-3-carbonitrile is represented by the formula ClC1=CC=C2SC=C (C#N)C2=C1 . This indicates that the molecule consists of a benzothiophene ring with a chlorine atom and a carbonitrile group attached to it .


Physical And Chemical Properties Analysis

5-Chloro-1-benzothiophene-3-carbonitrile has a molecular weight of 193.65 g/mol. More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Evaluation in Pentosidine Formation Inhibition

5-Chloro-1-benzothiophene-3-carbonitrile has been utilized in synthesizing new heterocycles like [1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidines, which are evaluated for their inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda, Itsuji, Hirota, & Sasaki, 2014).

Antimicrobial Activity

The compound has been involved in synthesizing derivatives like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, which exhibit notable antimicrobial activities. These derivatives have been synthesized and tested for their biological efficacy (Naganagowda & Petsom, 2011).

Antiplatelet Aggregation Activity

In the context of cardiovascular research, derivatives of 5-Chloro-1-benzothiophene-3-carbonitrile have been synthesized and assessed for their potential as antiplatelet aggregation agents. These derivatives offer a new avenue for therapeutic agents in blood clot-related disorders (Okuda, Nikaido, Hirota, & Sasaki, 2013).

Electrochromic Properties

Research has also been conducted on derivatives of 5-Chloro-1-benzothiophene-3-carbonitrile for their electrochromic properties. These studies focus on synthesizing new monomers and copolymers and evaluating their potential in electronic display and other electrochromic applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Photochemical Applications

The compound has been explored for its utility in photochemical reactions, specifically in the synthesis of arylthiophene derivatives. These reactions leverage the unique properties of 5-Chloro-1-benzothiophene-3-carbonitrile in photochemical processes (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).

In Vitro Antibacterial Activity

Synthesis of Schiff bases containing thiophene-3-carbonitrile and their in vitro antibacterial activity have been explored. These compounds were tested against various bacteria, showing significant potential as antibacterial agents (Khan, Asiri, Khan, Khan, & Zayed, 2013).

Safety And Hazards

Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling 5-Chloro-1-benzothiophene-3-carbonitrile . It is also advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-chloro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWOPXJSURXXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379823
Record name 5-chloro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-benzothiophene-3-carbonitrile

CAS RN

16296-79-0
Record name 5-chloro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com

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